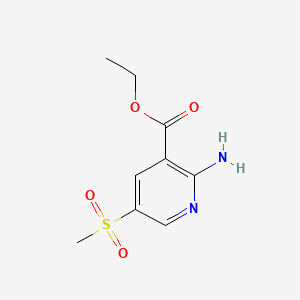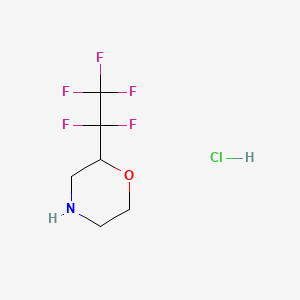
2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride is a fluorinated organic compound characterized by the presence of a morpholine ring substituted with a pentafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride typically involves the reaction of morpholine with pentafluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer fluorine atoms.
Substitution: Formation of new compounds with different substituents replacing the pentafluoroethyl group.
Applications De Recherche Scientifique
2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride involves its interaction with molecular targets through its fluorinated moiety. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
Comparison: Compared to these similar compounds, 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties. The morpholine ring can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C6H9ClF5NO |
|---|---|
Poids moléculaire |
241.59 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H8F5NO.ClH/c7-5(8,6(9,10)11)4-3-12-1-2-13-4;/h4,12H,1-3H2;1H |
Clé InChI |
VGOIKYYXCCVCEN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C(C(F)(F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


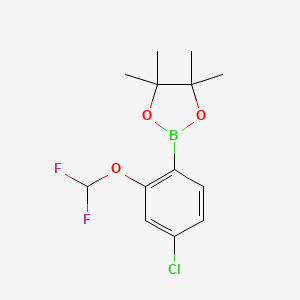
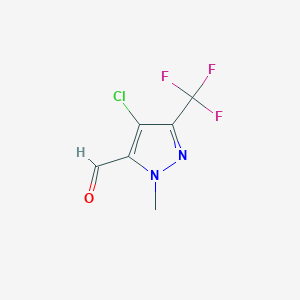
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)
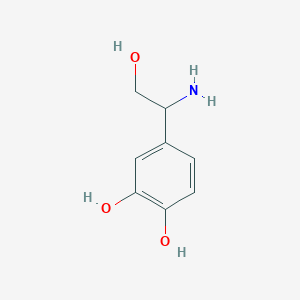

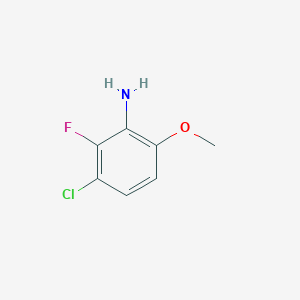
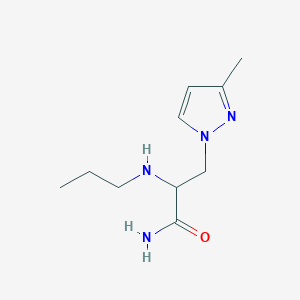
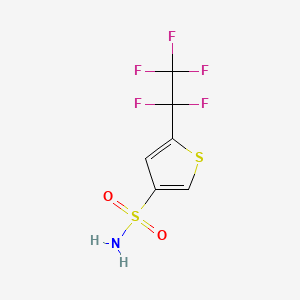

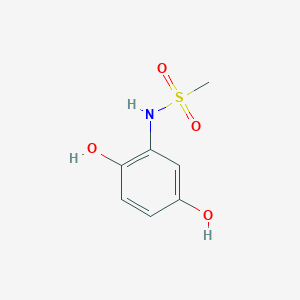
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)
